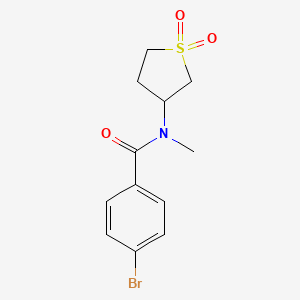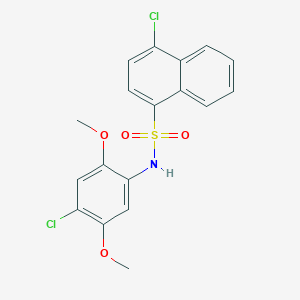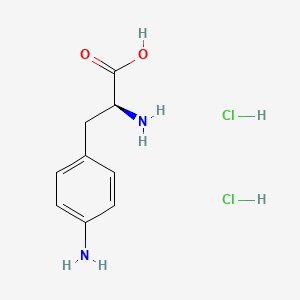![molecular formula C20H16F3N5O2S B2655800 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1396846-44-8](/img/structure/B2655800.png)
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a trifluoromethyl group, a benzo[d]thiazole moiety, and an oxadiazole ring
Métodos De Preparación
The synthesis of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the oxadiazole ring: This can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the benzo[d]thiazole and oxadiazole moieties through appropriate linkers under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Análisis De Reacciones Químicas
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from -78°C to room temperature).
Aplicaciones Científicas De Investigación
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, such as organic photovoltaics and light-emitting diodes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzo[d]thiazole and oxadiazole moieties contribute to the compound’s binding affinity and specificity towards these targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar compounds to 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide include:
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound shares the trifluoromethyl and benzo[d]imidazole moieties but lacks the oxadiazole ring.
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-ylmethanol: This compound contains the trifluoromethyl and thiazole moieties but differs in the rest of its structure.
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]thiazole: Similar in structure but without the oxadiazole ring and additional substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2S/c1-28(19-26-17-13(20(21,22)23)8-5-9-14(17)31-19)11-15(29)24-10-16-25-18(27-30-16)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYJSHDPMGKYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2655721.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2655722.png)

![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)
![1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2655728.png)
![5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655729.png)
![(3Z)-1-benzyl-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2655730.png)




![ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B2655738.png)
